
2,6,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol, also known as TMQ, is a heterocyclic organic compound that belongs to the quinoline family. TMQ is a yellow crystalline powder that is used in various scientific research applications due to its unique chemical properties.
Mecanismo De Acción
2,6,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol binds to metal ions through its quinoline moiety, forming a stable complex. The resulting complex can then be detected using fluorescence spectroscopy. 2,6,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol can also chelate metal ions, preventing them from participating in chemical reactions. In terms of its antioxidant and anti-inflammatory properties, 2,6,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has been shown to scavenge free radicals and inhibit the production of inflammatory cytokines.
Biochemical and Physiological Effects:
2,6,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has been shown to have a variety of biochemical and physiological effects. In addition to its metal ion detection and chelation properties, 2,6,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has been shown to have antioxidant and anti-inflammatory effects. 2,6,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has also been investigated for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,6,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol is its ability to selectively detect metal ions, making it a useful tool for studying metal ion biology. 2,6,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol is also relatively easy to synthesize and purify. However, 2,6,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has some limitations, including its potential toxicity and the fact that it may interfere with other chemical reactions in biological systems.
Direcciones Futuras
There are several potential future directions for research involving 2,6,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol. One area of interest is the development of 2,6,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol-based sensors for the detection of metal ions in biological samples. Additionally, 2,6,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol may have potential as a therapeutic agent for diseases involving metal ion dysregulation, such as Alzheimer's disease. Finally, further investigation into the antioxidant and anti-inflammatory properties of 2,6,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol may lead to the development of new treatments for a variety of diseases.
Métodos De Síntesis
2,6,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol can be synthesized using a multistep process that involves the reaction of 2,6-dimethylphenol with formaldehyde and pyrrolidine. The resulting intermediate is then reacted with quinoline in the presence of a catalyst to produce 2,6,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol. The purity of the final product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
2,6,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol is widely used in scientific research due to its unique chemical properties. It is commonly used as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. 2,6,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol can also be used as a chelating agent to remove metal ions from solutions. Additionally, 2,6,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has been investigated for its potential use as an antioxidant and anti-inflammatory agent.
Propiedades
IUPAC Name |
2,6,8-trimethyl-3-(pyrrolidin-1-ylmethyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-11-8-12(2)16-14(9-11)17(20)15(13(3)18-16)10-19-6-4-5-7-19/h8-9H,4-7,10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMBWZLGSSKQEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C(=C(N2)C)CN3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6,8-Trimethyl-3-(pyrrolidin-1-ylmethyl)quinolin-4-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

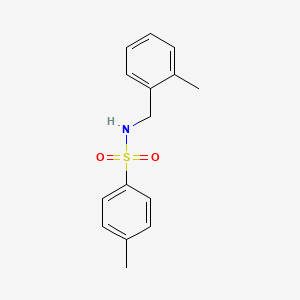
![N-[4-(trifluoromethyl)phenyl]-2-thiophenesulfonamide](/img/structure/B5886886.png)
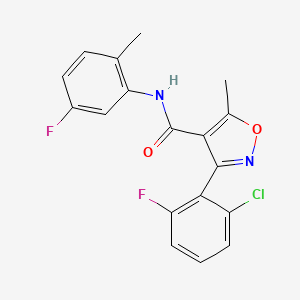

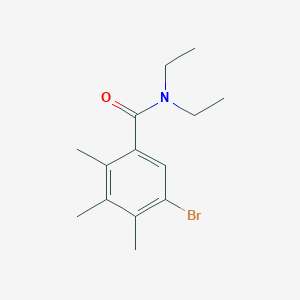
![5-[(4-tert-butylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5886921.png)
![N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}propanamide](/img/structure/B5886927.png)
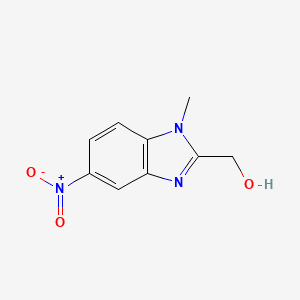
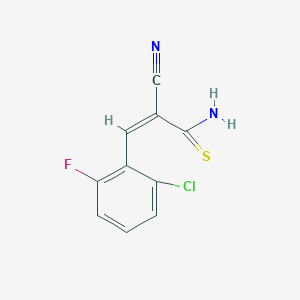
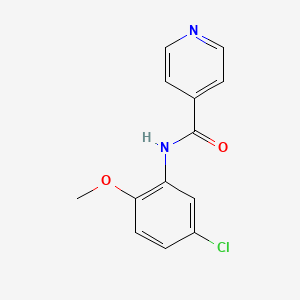
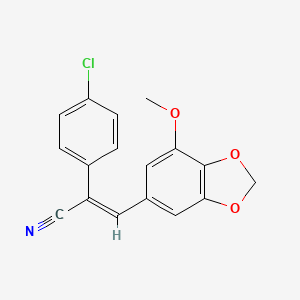
![4-bromo-3-[(isopropylamino)sulfonyl]benzoic acid](/img/structure/B5886959.png)
![3-[8,9-dimethyl-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5886968.png)
![ethyl 6,7,8-trifluoro-1-[formyl(methyl)amino]-4-oxo-1,4-dihydro-3-quinolinecarboxylate](/img/structure/B5886969.png)